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molecular formula C22H26N2O2Si B3240432 4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde CAS No. 143487-51-8

4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde

Cat. No. B3240432
M. Wt: 378.5 g/mol
InChI Key: LPSHSQFMQDSKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084155B2

Procedure details

Reaction of 4,5-diphenyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole (304 mg, 0.87 mmol), 2.5 M n-BuLi (452 uL, 1.13 mmol), and DMF (269 uL, 3.48 mmol) for 1 h at −40° C. gave the title compound (257 mg, 78%) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 0.00 (s, 9H), 0.89 (t, 2H, J=9.0 Hz), 3.58 (t, 2H, J=7.5 Hz), 5.61 (s, 2H), 7.26 (br s, 5H), 7.47 (br s, 5H), 9.95 (s, 1H).
Name
4,5-diphenyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
452 μL
Type
reactant
Reaction Step One
Name
Quantity
269 μL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][N:10]([CH2:18][O:19][CH2:20][CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23])[C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li]CCCC.CN([CH:34]=[O:35])C>>[C:1]1([C:7]2[N:8]=[C:9]([CH:34]=[O:35])[N:10]([CH2:18][O:19][CH2:20][CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23])[C:11]=2[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
4,5-diphenyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole
Quantity
304 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CN(C1C1=CC=CC=C1)COCC[Si](C)(C)C
Name
Quantity
452 μL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
269 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(N(C1C1=CC=CC=C1)COCC[Si](C)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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